

# A Comprehensive Technical Review of the Benzazepine CETP Inhibitor Evacetrapib (LY2484595)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Evacetrapib |           |
| Cat. No.:            | B612230     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Evacetrapib** (LY2484595) is a novel, potent, and selective benzazepine-based inhibitor of the cholesteryl ester transfer protein (CETP).[1] Developed by Eli Lilly and Company, **evacetrapib** was investigated for its potential to reduce the risk of major adverse cardiovascular events by modifying lipoprotein profiles.[2] This technical guide provides an in-depth overview of **evacetrapib**, consolidating key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation. Despite demonstrating robust effects on high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), the large-scale phase 3 clinical trial, ACCELERATE, was terminated due to a lack of clinical efficacy, a pivotal event that has significantly influenced the landscape of CETP inhibitor development.[3]

# **Core Compound Properties**

**Evacetrapib** is a benzazepine derivative with the following chemical properties:[2][4]



| Property         | Value                       |
|------------------|-----------------------------|
| Chemical Formula | C31H36F6N6O2                |
| Molar Mass       | 638.659 g·mol <sup>-1</sup> |
| CAS Number       | 1186486-62-3                |

### **Mechanism of Action: CETP Inhibition**

**Evacetrapib** functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2] By inhibiting this process, **evacetrapib** was designed to increase HDL-C levels and decrease LDL-C levels, a lipid profile historically associated with a reduced risk of cardiovascular disease.



Click to download full resolution via product page

Mechanism of CETP inhibition by evacetrapib.



# Preclinical Data In Vitro Potency

**Evacetrapib** demonstrated high potency in inhibiting CETP in both purified protein and human plasma-based assays.[1]

| Assay Type                   | IC50 (nM) |
|------------------------------|-----------|
| Human Recombinant CETP Assay | 5.5       |
| Human Plasma CETP Assay      | 36.0      |

# In Vivo Efficacy in Transgenic Mice

Studies in double transgenic mice expressing human CETP and human ApoA1 showed significant CETP inhibition and a corresponding increase in HDL-C following oral administration of evacetrapib.[1][5]

| Dose     | Time Post-Dose | CETP Inhibition (%) | HDL-C Increase (%) |
|----------|----------------|---------------------|--------------------|
| 30 mg/kg | 4 hours        | 98.4                | -                  |
| 30 mg/kg | 8 hours        | 98.6                | 129.7              |
| 30 mg/kg | 24 hours       | 18.4                | -                  |

The effective dose for 50% inhibition (ED<sub>50</sub>) of CETP activity at 8 hours post-dose was determined to be between 3.5 and 4.1 mg/kg.[1]

# **Safety Pharmacology**

A key concern with the first-generation CETP inhibitor, torcetrapib, was its off-target effects, including increased aldosterone synthesis and blood pressure.[2] Preclinical studies were conducted to assess these potential liabilities with **evacetrapib**.

 Aldosterone and Cortisol Synthesis: In a human adrenal cortical carcinoma cell line (H295R), evacetrapib, at concentrations up to 10 μM, did not induce the synthesis of aldosterone or cortisol.[5]



 Blood Pressure: In Zucker diabetic fatty rats, evacetrapib did not cause an increase in blood pressure at doses up to 200 mg/kg.[5]

# Clinical Development and the ACCELERATE Trial

The clinical development of **evacetrapib** culminated in the "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with **Evacetrapib** in Patients at a High-Risk for Vascular Outcomes" (ACCELERATE) trial.[3]

# **ACCELERATE Trial Design**

This was a large-scale, multicenter, randomized, double-blind, placebo-controlled phase 3 study.[3]





Click to download full resolution via product page

Workflow of the ACCELERATE clinical trial.

Inclusion Criteria: Patients with a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.

[3]



Exclusion Criteria: Recent stroke or TIA, severe hypertension (≥180/110 mm Hg), severe heart failure, or significant renal or liver disease.[3]

# **ACCELERATE Trial Results**

The trial was terminated prematurely for futility. While **evacetrapib** produced significant changes in lipid biomarkers, this did not translate into a reduction in cardiovascular events.[3]

Lipid Profile Changes (at 3 months):[3]

| Lipid Parameter | Evacetrapib Group | Placebo Group |
|-----------------|-------------------|---------------|
| LDL-C Change    | -37%              | -             |
| HDL-C Change    | +130%             | -             |

Primary Endpoint Outcomes (Median 26-month follow-up):[3]

| Outcome                       | Evacetrapib Group (%) | Placebo Group (%) | p-value |
|-------------------------------|-----------------------|-------------------|---------|
| Primary Composite<br>Endpoint | 12.8                  | 12.7              | 0.85    |
| Cardiovascular Death          | 7.2                   | 7.3               | 0.73    |
| Myocardial Infarction         | 4.2                   | 4.2               | 0.97    |
| Stroke                        | 1.5                   | 1.6               | 0.82    |

# Experimental Protocols In Vitro CETP Inhibition Assay

The in vitro potency of **evacetrapib** was determined using a fluorometric assay. While the specific proprietary kit is not disclosed, the methodology is consistent with commercially available CETP inhibitor screening kits.



 Principle: The assay measures the transfer of a self-quenched fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a reduced rate of fluorescence increase.[6][7]

### Reagents:

- Recombinant human CETP or human plasma as the source of CETP.
- Fluorescent donor particles.
- Acceptor particles.
- Assay buffer.
- Test compound (Evacetrapib) at various concentrations.

#### General Protocol:

- The test compound, CETP source, donor particles, and acceptor particles are combined in a microplate well.
- The reaction is incubated at 37°C for a set period (e.g., 1-3 hours).
- Fluorescence is measured kinetically at excitation/emission wavelengths of approximately
   465-480 nm and 511-535 nm, respectively.[6][7]
- The rate of fluorescence increase is calculated and compared to a control without the inhibitor to determine the percent inhibition.
- IC<sub>50</sub> values are calculated from the dose-response curve.

# In Vivo Studies in Transgenic Mice

 Animal Model: Double transgenic mice expressing both human CETP and human apolipoprotein A1 (ApoA1) were used. This model generates a human-like HDL particle profile, making it suitable for evaluating human CETP inhibitors.[1]



- Formulation and Dosing: For oral administration, evacetrapib (as a lysine salt) was formulated in 10% acacia and administered via oral gavage.[1]
- Ex Vivo CETP Activity Measurement:
  - Blood samples were collected at various time points post-dosing.
  - Plasma was isolated.
  - The CETP activity in the plasma was measured using the fluorometric assay described above.
- Lipid Analysis:
  - Plasma was collected from the mice.
  - HDL-C and LDL-C levels were determined. This is often done by first precipitating ApoB-containing lipoproteins (VLDL and LDL) and then measuring the cholesterol in the remaining supernatant (HDL-C).[8] Alternatively, Fast Protein Liquid Chromatography (FPLC) can be used to separate the different lipoprotein fractions before cholesterol measurement.[9]

# Aldosterone and Cortisol Synthesis Assay in H295R Cells

- Cell Line: The human adrenal cortical carcinoma cell line H295R was utilized. This cell line
  expresses the key enzymes required for steroidogenesis and is a standard model for
  evaluating effects on aldosterone and cortisol production.[1]
- Methodology: The effect of evacetrapib on steroidogenesis was assessed by measuring the mRNA levels of key enzymes, aldosterone synthase (CYP11B2) and steroid 11-betahydroxylase (CYP11B1).[1]
- Protocol Outline (Branched DNA Assay):
  - H295R cells are cultured in 96-well plates.



- Cells are treated with evacetrapib or a control compound (e.g., torcetrapib) for a specified duration.
- Cells are lysed to release the mRNA.
- The lysate is incubated with gene-specific oligonucleotide probes in a capture plate. These probes bind the target mRNA and anchor it to the plate surface.[10][11]
- A series of hybridization steps are performed to attach a "branched DNA" amplifier molecule to the captured mRNA.[10]
- An enzyme-labeled probe (e.g., alkaline phosphatase) is bound to the amplifier molecule.
- A chemiluminescent substrate is added, and the resulting light signal, which is proportional
  to the amount of target mRNA, is quantified using a luminometer.[10]

### Conclusion

**Evacetrapib** is a well-characterized CETP inhibitor that, in preclinical and early clinical studies, showed great promise by potently increasing HDL-C and decreasing LDL-C without the off-target effects observed with its predecessor, torcetrapib. However, the definitive ACCELERATE trial demonstrated a critical disconnect between these surrogate lipid endpoints and clinical cardiovascular benefit. The failure of **evacetrapib**, alongside other CETP inhibitors, to reduce major adverse cardiovascular events has prompted a significant re-evaluation of the "HDL hypothesis" and the viability of CETP inhibition as a therapeutic strategy for cardiovascular disease. The data and methodologies presented in this guide serve as a comprehensive resource for understanding the scientific journey of **evacetrapib** and its implications for future drug development in cardiovascular medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References







- 1. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evacetrapib Wikipedia [en.wikipedia.org]
- 3. roarbiomedical.com [roarbiomedical.com]
- 4. Evacetrapib (LY2484595) Datasheet DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Western-Fed Diet Increases Plasma HDL and LDL-Cholesterol Levels in ApoD

  —/— Mice |
  PLOS One [journals.plos.org]
- 9. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Branched DNA assay Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Review of the Benzazepine CETP Inhibitor Evacetrapib (LY2484595)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612230#a-novel-benzazepine-compound-evacetrapib-ly2484595]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com